molecular formula C19H25NO2S B063062 N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide CAS No. 163704-71-0

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide

Cat. No. B063062
M. Wt: 331.5 g/mol
InChI Key: NTOVLBOISABMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide, also known as DIAS, is a sulfonamide compound that has been widely used in scientific research for its various applications. This compound is a white crystalline powder with a molecular weight of 329.45 g/mol and a melting point of 172-174°C. DIAS has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide reduces the production of bicarbonate ions, which leads to a decrease in the production of protons. This, in turn, leads to a decrease in the acidity of the body fluids.

Biochemical And Physiological Effects

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. One of the major effects of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its ability to reduce intraocular pressure. Intraocular pressure is the pressure inside the eye, which can lead to vision loss if it is too high. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to be effective in reducing intraocular pressure, which has led to its use in the treatment of glaucoma.
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been shown to have anticonvulsant activity. Anticonvulsants are drugs that are used to prevent or reduce the severity of seizures. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to be effective in reducing the frequency and severity of seizures in animal models.

Advantages And Limitations For Lab Experiments

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the major advantages of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its ability to inhibit the activity of carbonic anhydrase, which has been shown to be effective in the treatment of various diseases. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been shown to form stable complexes with various metals, which has led to its use as a ligand in the synthesis of metal complexes.
One of the limitations of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is also sensitive to light and air, which can lead to degradation over time.

Future Directions

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several potential future directions in scientific research. One of the potential future directions is the development of new carbonic anhydrase inhibitors based on the structure of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. These inhibitors could be more effective and have fewer side effects than existing inhibitors.
Another potential future direction is the synthesis of new metal complexes based on the structure of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. These complexes could have new applications in catalysis, drug delivery, and imaging.
Conclusion:
In conclusion, N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its various applications. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments, and it has several potential future directions in scientific research.

Synthesis Methods

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, including the reaction of 2,6-diisopropylaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,6-diisopropylaniline with p-toluenesulfonic acid, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. In both methods, the final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research for its various applications. One of the major applications of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase, which has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases.
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes. Metal complexes have been widely used in various fields, including catalysis, drug delivery, and imaging. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to form stable complexes with various metals, including copper, nickel, and cobalt.

properties

CAS RN

163704-71-0

Product Name

N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H25NO2S/c1-13(2)17-7-6-8-18(14(3)4)19(17)20-23(21,22)16-11-9-15(5)10-12-16/h6-14,20H,1-5H3

InChI Key

NTOVLBOISABMRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C

synonyms

1-(4-TOLUENENSULFONYLAMINO)-2,6-DIISOPROPYLBENZENE

Origin of Product

United States

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